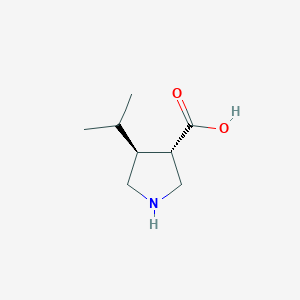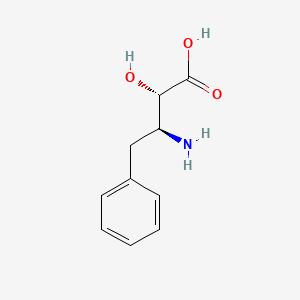
2-乙基-5-硝基-1,3-苯并恶唑
概述
描述
2-Ethyl-5-nitro-1,3-benzoxazole is a heterocyclic compound with the molecular formula C9H8N2O3. It is a derivative of benzoxazole, characterized by the presence of an ethyl group at the second position and a nitro group at the fifth position of the benzoxazole ring.
科学研究应用
2-Ethyl-5-nitro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties
作用机制
Target of Action
2-Ethyl-5-nitro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives are known for their diverse biological applications and have been synthesized and evaluated for their pharmacological activities . They interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives are known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Benzoxazole derivatives have been found to exhibit antimicrobial and antifungal activities . For instance, some benzoxazole derivatives have shown inhibitory effects against β-tubulin , suggesting that they may disrupt microtubule dynamics in cells.
生化分析
Biochemical Properties
2-Ethyl-5-nitro-1,3-benzoxazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungal strains . The interaction of 2-Ethyl-5-nitro-1,3-benzoxazole with bacterial enzymes disrupts essential metabolic pathways, leading to cell death. Additionally, this compound has demonstrated anticancer activity by inducing apoptosis in cancer cells through its interaction with specific proteins involved in cell survival and proliferation .
Cellular Effects
The effects of 2-Ethyl-5-nitro-1,3-benzoxazole on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating cell signaling pathways and gene expression . Specifically, 2-Ethyl-5-nitro-1,3-benzoxazole affects the expression of genes involved in cell cycle regulation and apoptosis, leading to the suppression of tumor growth. Furthermore, this compound has been observed to influence cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-Ethyl-5-nitro-1,3-benzoxazole involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, leading to their inhibition or activation . For instance, 2-Ethyl-5-nitro-1,3-benzoxazole has been shown to inhibit the activity of topoisomerases, enzymes that play a crucial role in DNA replication and repair . By inhibiting these enzymes, the compound disrupts DNA synthesis and induces cell death. Additionally, 2-Ethyl-5-nitro-1,3-benzoxazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-5-nitro-1,3-benzoxazole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Ethyl-5-nitro-1,3-benzoxazole remains stable under ambient conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 2-Ethyl-5-nitro-1,3-benzoxazole vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, 2-Ethyl-5-nitro-1,3-benzoxazole may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
2-Ethyl-5-nitro-1,3-benzoxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound has been shown to affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . Additionally, 2-Ethyl-5-nitro-1,3-benzoxazole can influence metabolite levels by modulating the expression of genes encoding metabolic enzymes .
Transport and Distribution
The transport and distribution of 2-Ethyl-5-nitro-1,3-benzoxazole within cells and tissues are mediated by specific transporters and binding proteins . This compound has been observed to accumulate in certain cellular compartments, such as the cytoplasm and nucleus . The interaction of 2-Ethyl-5-nitro-1,3-benzoxazole with transporters and binding proteins affects its localization and bioavailability within cells .
Subcellular Localization
The subcellular localization of 2-Ethyl-5-nitro-1,3-benzoxazole plays a crucial role in its activity and function . This compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The presence of targeting signals and post-translational modifications may direct 2-Ethyl-5-nitro-1,3-benzoxazole to specific subcellular compartments, influencing its biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-nitro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by nitration. One common method includes the reaction of 2-aminophenol with ethyl glyoxalate under acidic conditions to form the benzoxazole ring, followed by nitration using nitric acid .
Industrial Production Methods
Industrial production of 2-Ethyl-5-nitro-1,3-benzoxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
化学反应分析
Types of Reactions
2-Ethyl-5-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The benzoxazole ring can participate in condensation reactions with aldehydes and ketones to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Condensation: Acidic or basic catalysts, depending on the specific reaction.
Major Products Formed
Reduction: 2-Ethyl-5-amino-1,3-benzoxazole.
Substitution: Various substituted benzoxazole derivatives.
Condensation: Benzoxazole derivatives with extended conjugation.
相似化合物的比较
Similar Compounds
2-Methyl-5-nitro-1,3-benzoxazole: Similar structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-chloro-1,3-benzoxazole: Similar structure but with a chloro group instead of a nitro group.
2-Phenyl-5-nitro-1,3-benzoxazole: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
2-Ethyl-5-nitro-1,3-benzoxazole is unique due to the presence of both an ethyl and a nitro group, which confer specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
2-ethyl-5-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERFKXKLCUEJPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377030 | |
| Record name | 2-ethyl-5-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204771-74-4 | |
| Record name | 2-ethyl-5-nitro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)
![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)











